molecular formula C10H13N3O6 B2551619 2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856024-84-4

2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2551619
CAS No.: 1856024-84-4
M. Wt: 271.229
InChI Key: DBVPHFJWTQKTPU-UHFFFAOYSA-N
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Description

2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid is a complex organic compound that features a pyrazole ring substituted with an ethoxycarbonyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxycarbonyl and nitro groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 2-[4-(ethoxycarbonyl)-3-amino-1H-pyrazol-1-yl]-2-methylpropanoic acid.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical compound due to its structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethoxycarbonyl group can form hydrogen bonds or interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid
  • 2-[4-(ethoxycarbonyl)-3-amino-1H-pyrazol-1-yl]-2-methylpropanoic acid
  • 2-[4-(ethoxycarbonyl)-3-nitro-1H-imidazol-1-yl]-2-methylpropanoic acid

Uniqueness

2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid is unique due to the specific combination of functional groups on the pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-ethoxycarbonyl-3-nitropyrazol-1-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O6/c1-4-19-8(14)6-5-12(10(2,3)9(15)16)11-7(6)13(17)18/h5H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVPHFJWTQKTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1[N+](=O)[O-])C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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